Madrasin
Overview
Description
Madrasin, also known as DDD00107587, is a potent and cell-penetrant pre-mRNA splicing inhibitor . It interferes with the early stages of spliceosome assembly and stalls spliceosome assembly at the A complex .
Molecular Structure Analysis
The molecular formula of Madrasin is C16H17N5O2 . Its exact mass is 311.14 and its molecular weight is 311.345 .Scientific Research Applications
Madrasin is a potent and cell penetrant splicing inhibitor that interferes with the early stages of spliceosome assembly . It stalls spliceosome assembly at the A complex . Madrasin is considered toxic to the cell at a higher concentration . At its minimal concentration, madrasin is known to induce subnuclear protein localization and cause cell cycle arrest .
- Summary of the Application : Madrasin has been used as a spliceosome inhibitor to inhibit pre-mRNA processing in 3T3-L1 cells . The spliceosome is a complex of specialized RNA and protein subunits that removes introns from a transcribed pre-mRNA segment.
- Results or Outcomes : Madrasin is known to interfere with the early stages of spliceosome assembly, stalling it at the A complex . At higher concentrations, it is toxic to the cell . At minimal concentrations, it can induce subnuclear protein localization and cause cell cycle arrest .
Future Directions
One study found that Madrasin promotes the assembly of stress-like granules . This suggests potential future directions for research into the effects of Madrasin on cellular processes.
Relevant Papers There are several papers that have cited the use of Madrasin . These include studies published in journals such as Nucleic Acids Research and Theranostics . These papers could provide further insights into the properties and applications of Madrasin.
properties
IUPAC Name |
2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-8-9(2)17-16(20-14(8)22)21-15-18-10(3)12-6-5-11(23-4)7-13(12)19-15/h5-7H,1-4H3,(H2,17,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJIYKXTEMDJFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Madrasin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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